molecular formula C19H21N3O4 B4800761 methyl [2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate

methyl [2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate

Cat. No.: B4800761
M. Wt: 355.4 g/mol
InChI Key: AWCHWWAAAGITTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 2-ethyl substituent: Introduces steric bulk compared to smaller alkyl groups.
  • 3-(4-methoxyphenyl) group: Enhances lipophilicity and electron-donating capacity relative to unsubstituted phenyl or halogenated analogs.
  • 5-methyl group: Common in pyrazolopyrimidine scaffolds to stabilize the core structure.
  • 6-acetate ester: Influences solubility and metabolic stability compared to carboxylic acid derivatives.

This compound’s structural features align with synthetic protocols for pyrazolo[1,5-a]pyrimidines, typically involving ultrasonic-assisted reactions of pyrazole precursors with dimethyl acetylenedicarboxylate (DMAD) in aqueous-alcohol media catalyzed by KHSO₄ .

Properties

IUPAC Name

methyl 2-[2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-5-15-17(12-6-8-13(25-3)9-7-12)18-20-11(2)14(10-16(23)26-4)19(24)22(18)21-15/h6-9,21H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCHWWAAAGITTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC(=C(C(=O)N2N1)CC(=O)OC)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl [2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections provide an overview of its biological activity based on recent studies.

Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyrimidine core, which has been widely recognized for its diverse biological properties. The synthesis typically involves methods such as the Suzuki-Miyaura cross-coupling reaction , yielding high purity and quantity suitable for biological testing .

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The mechanism often involves the inhibition of specific kinases and modulation of signaling pathways related to cell proliferation and apoptosis. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were notably low, indicating potent activity .
  • In Vivo Studies : Animal models treated with pyrazolo[1,5-a]pyrimidine derivatives showed reduced tumor growth rates compared to controls. This suggests a potential for these compounds in therapeutic applications against malignancies .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity . Research indicates that derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported range from 0.062 to 0.25 µg/mL, showcasing their effectiveness compared to standard antibiotics .

Biofilm Inhibition

Additionally, this compound has demonstrated the ability to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In vitro assays revealed that certain derivatives can reduce biofilm formation by over 80% .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer Induces apoptosis; inhibits cell proliferation ,
Antibacterial Effective against Gram-positive/negative bacteria ,
Biofilm Inhibition Reduces biofilm formation significantly ,

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological properties. Research indicates that derivatives of pyrazolopyrimidines exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. For instance, certain pyrazolopyrimidine derivatives have been tested against various cancer cell lines, demonstrating promising cytotoxic effects .
  • Anti-inflammatory Properties : Methyl [2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate has potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. Research into similar compounds has indicated their ability to inhibit pro-inflammatory cytokines .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazolo[1,5-a]pyrimidine core followed by esterification. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditionsYield
1Biginelli-type reaction5-amino-3-arylpyrazoleBoiling DMFHigh
2EsterificationAcetic anhydrideRefluxModerate

Biological Studies and Case Reports

Several case studies have highlighted the biological relevance of this compound:

  • Antimicrobial Activity : Research has indicated that certain pyrazolopyrimidine derivatives exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .
  • Cytotoxicity Testing : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction. These findings suggest its potential as a chemotherapeutic agent .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatization

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid or its salts.

ConditionsProductYieldSource
1M NaOH (reflux, 4h)[2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetic acid85–90%
HCl (conc., Δ)Acid chloride intermediate (used in situ)

The carboxylic acid derivative can further react with:

  • Amines to form amides (e.g., with aniline, DCC, DMAP, 70% yield).

  • Alcohols under Mitsunobu conditions to generate esters .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient C2 and C5 positions of the pyrimidine ring are susceptible to nucleophilic attack.

ReagentReaction SiteProductConditionsSource
Ammonia (NH₃, EtOH, Δ)C22-amino-substituted derivative80°C, 6h, 75% yield
Thiophenol (PhSH, K₂CO₃)C55-(phenylthio)pyrazolopyrimidineDMF, RT, 12h, 68%

Condensation Reactions

The pyrazolopyrimidine core participates in cyclocondensation with bifunctional reagents:

Partner ReagentProduct ClassKey ConditionsSource
Hydrazine (NH₂NH₂)Pyrazolo[1,5-a]pyrimido[2,3-d]pyridazineAcOH, Δ, 8h, 62% yield
EthylenediamineFused tetracyclic systemsToluene, MW, 140°C

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group undergoes regioselective electrophilic substitution:

ReagentPosition ModifiedProductYieldSource
HNO₃/H₂SO₄Para to OMeNitro-substituted aryl derivative55%
Br₂ (FeBr₃)Ortho to OMe3-(3-bromo-4-methoxyphenyl) derivative60%

Demethylation of the Methoxy Group

The 4-methoxyphenyl group can be demethylated under strong Lewis acids:

ConditionsProductApplicationSource
BBr₃ (CH₂Cl₂, −78°C)4-hydroxyphenyl analogEnhanced solubility
HI (AcOH, Δ)Phenolic derivativeChelation studies

Oxidation and Reduction

  • Oxidation : The dihydropyrimidine moiety (4,7-dihydro) is oxidized to the fully aromatic pyrimidine using DDQ (78% yield) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydro derivative (selective at C4–C7) .

Photochemical Reactions

UV irradiation in the presence of eosin Y induces [2+2] cycloaddition at the pyrimidine ring’s C6–C7 double bond, forming dimeric structures (45% yield) .

Key Mechanistic Insights

  • Ester Reactivity : The methyl ester’s electrophilicity is enhanced by conjugation with the pyrazolopyrimidine ring, facilitating nucleophilic acyl substitutions .

  • Ring Activation : The pyrimidine ring’s electron deficiency directs nucleophiles to C2/C5 positions, while the pyrazole nitrogen participates in tautomerism, influencing regioselectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs and their substituents are summarized below (Table 1), with data derived from experimental studies :

Compound Name R⁵ R⁶ Molecular Weight Melting Point (°C) Yield (%)
Target Compound Ethyl 4-Methoxyphenyl Methyl Methyl acetate 388.39* N/A N/A
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a) H Phenyl H Methyl carboxylate 285.28 156–157 87
Methyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3b) Methyl Phenyl H Methyl carboxylate 299.30 177–178 87
Methyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3c) H Cyano H Methyl carboxylate 234.20 228–230 84
Methyl [3-(4-chlorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate Methyl 4-Chlorophenyl H Methyl acetate 331.76 N/A N/A
3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid Methyl 4-Methoxyphenyl H Carboxylic acid 329.33 N/A N/A

*Calculated molecular weight.

Key Observations:
  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., cyano in 3c) increase melting points (228–230°C) due to enhanced intermolecular interactions. Bulky substituents (e.g., 4-methoxyphenyl in the target compound) may reduce crystallinity compared to smaller groups like phenyl (3a: 156–157°C).
  • Lipophilicity :
    • The 4-methoxyphenyl group in the target compound increases logP compared to phenyl (3a) but remains less lipophilic than halogenated analogs (e.g., 4-chlorophenyl in ).
  • Synthetic Yields :
    • Yields for carboxylate esters (3a–e: 70–92%) suggest the target compound’s synthesis could achieve similar efficiency .

Spectral and Structural Analysis

  • NMR Signatures: The 4-methoxyphenyl group in the target compound would show a singlet for OCH₃ (~δ 3.8 ppm in ¹H NMR) and aromatic protons (δ 6.8–7.5 ppm), distinct from phenyl (δ 7.2–7.6 ppm) or cyano substituents . The ethyl group at R² would exhibit a triplet (CH₂CH₃, δ ~1.2–1.4 ppm) and quartet (CH₂, δ ~2.4–2.6 ppm), differing from methyl (δ ~2.3 ppm) in 3b .
  • IR Spectroscopy :
    • The ester carbonyl (C=O) at R⁶ would absorb near 1720 cm⁻¹, similar to other carboxylate esters (3a–e) .

Q & A

Q. What are the optimal synthetic conditions to maximize yield for this compound?

  • Methodological Answer : The synthesis involves cyclization of precursors such as methyl 5-amino-1H-pyrazole-4-carboxylate and methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under reflux with catalysts like triethylamine. Key steps include:
  • Cyclization : Use polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours.
  • Deprotection : Employ LiOH·H₂O in THF/water mixtures to remove Boc groups .
  • Yield Optimization : Adjust stoichiometric ratios (1:1.2 for amine:carbonate) and monitor intermediates via TLC .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve substituent effects (e.g., ethyl, methoxyphenyl groups) and confirm regiochemistry. For example, the 4-methoxyphenyl group shows aromatic protons at δ 7.2–7.4 ppm .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrimidinone C-O bands (~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How can researchers assess the purity of this compound for pharmacological studies?

  • Methodological Answer :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Purity >98% is required for in vitro assays .
  • Elemental Analysis : Validate calculated vs. observed C, H, N percentages (e.g., C: 62.77% observed vs. 62.75% calculated) .

Advanced Research Questions

Q. How can mechanistic contradictions in the compound’s enzyme inhibition be resolved?

  • Methodological Answer :
  • Comparative Studies : Test against structurally similar pyrazolo[1,5-a]pyrimidines (e.g., trifluoromethyl-substituted analogs) to isolate substituent effects .
  • Kinetic Assays : Measure IC₅₀ values under varying pH (6.5–7.4) and co-factor conditions (e.g., Mg²⁺) to identify pH-dependent activity shifts .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., phosphodiesterases) and validate with mutagenesis studies .

Q. What strategies differentiate in vivo vs. in vitro efficacy for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Administer orally (10 mg/kg) in rodent models and measure plasma concentration via LC-MS/MS. Compare with in vitro IC₅₀ to calculate bioavailability .
  • Metabolite Identification : Incubate with liver microsomes and use UPLC-QTOF to detect phase I/II metabolites (e.g., demethylation of the methoxyphenyl group) .

Q. How can computational modeling predict off-target interactions?

  • Methodological Answer :
  • QSAR Models : Train on pyrazolo[1,5-a]pyrimidine datasets to predict binding to non-target kinases or GPCRs .
  • Proteome Screening : Use SwissTargetPrediction to rank off-target probabilities (>70% similarity thresholds) and validate with SPR binding assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Batch Analysis : Compare compound purity and stereochemistry (via chiral HPLC) between conflicting studies .
  • Meta-Analysis : Aggregate data from >5 independent studies and apply statistical models (e.g., random-effects) to identify outliers .

Methodological Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

ParameterOptimal ConditionImpact on YieldReference
SolventDMF+15% vs. THF
Temperature90°CMaximizes cyclization
CatalystTriethylamineReduces side products
Reaction Time7 hoursBalance degradation

Table 2 : Comparative Enzyme Inhibition Data

Analog SubstituentIC₅₀ (nM) PDE5Selectivity vs. PDE6Reference
Trifluoromethyl2.1150x
Methoxyphenyl8.350x

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate
Reactant of Route 2
methyl [2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.